molecular formula C10H18N6O B11504650 2-Ethoxy-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazine

2-Ethoxy-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11504650
M. Wt: 238.29 g/mol
InChI Key: KKCCGAHCWHRALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and hydrazine derivatives.

    Introduction of Functional Groups: The ethoxy and piperidinyl groups can be introduced through nucleophilic substitution reactions. For example, ethoxy groups can be added using ethyl alcohol in the presence of a base, while piperidinyl groups can be introduced using piperidine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: As a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of hydrazinyl and piperidinyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-hydrazinyl-1,3,5-triazine: Lacks the piperidinyl group, which may affect its chemical properties and applications.

    4-Hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazine: Lacks the ethoxy group, potentially altering its reactivity and biological activity.

    2-Ethoxy-6-(piperidin-1-yl)-1,3,5-triazine:

Uniqueness

2-Ethoxy-4-hydrazinyl-6-(piperidin-1-yl)-1,3,5-triazine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C10H18N6O

Molecular Weight

238.29 g/mol

IUPAC Name

(4-ethoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C10H18N6O/c1-2-17-10-13-8(15-11)12-9(14-10)16-6-4-3-5-7-16/h2-7,11H2,1H3,(H,12,13,14,15)

InChI Key

KKCCGAHCWHRALA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCCCC2)NN

Origin of Product

United States

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